molecular formula C9H11NO B1501815 1-(6-Methylpyridin-3-YL)propan-1-one

1-(6-Methylpyridin-3-YL)propan-1-one

Cat. No.: B1501815
M. Wt: 149.19 g/mol
InChI Key: ZAVQODDHDDZRJK-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-3-YL)propan-1-one is a pyridine-based aromatic ketone with the molecular formula C₉H₁₁NO (CAS: CID 53403049). Its structure features a propan-1-one group attached to the 3-position of a 6-methylpyridine ring. Key identifiers include:

  • SMILES: CCC(=O)C1=CN=C(C=C1)C
  • InChIKey: ZAVQODDHDDZRJK-UHFFFAOYSA-N
    This compound is of interest due to its structural similarity to bioactive molecules, flavoring agents, and internal standards used in analytical chemistry .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(6-methylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C9H11NO/c1-3-9(11)8-5-4-7(2)10-6-8/h4-6H,3H2,1-2H3

InChI Key

ZAVQODDHDDZRJK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Propanones

(a) 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158)
  • Molecular Formula: C₁₅H₁₃NO₂
  • Key Features : A hydroxyl group on the phenyl ring and a pyridin-4-yl substituent.
  • Safety Profile :
    • Negative in bacterial reverse mutation tests (Ames test) but positive for clastogenicity in human lymphocyte chromosomal aberration assays at ≥245 μg/mL .
(b) 1-(2-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one
  • Molecular Formula : C₁₂H₁₈N₂O (CAS: 1543401-60-0)
  • Key Features: A propylamino group at the 6-position of the pyridine ring.
  • Applications : Used in synthetic chemistry for functionalized ligand development .
(c) 1-(6-Methylpyridin-3-YL)-2-(4-methylsulfonylphenyl)ethan-1-one
  • Molecular Formula: C₁₅H₁₅NO₃S (CAS: 221615-75-4)
  • Key Features : A methylsulfonylphenyl group enhances electron-withdrawing properties.

Non-Pyridine Propanones

(a) 3-(1-Butyl-1H-indol-3-yl)-1-(p-tolyl)propan-1-one (IS1)
  • Molecular Formula: C₂₁H₂₁NO
  • Key Features : Indole and p-tolyl substituents.
  • Applications : Serves as an internal standard in GC/TOF-MS screening for new psychoactive substances .
(b) Nerone (1-(2-Methyl-5-isopropylcyclohex-2-enyl)propan-1-one)
  • Molecular Formula : C₁₃H₂₂O (CAS: 31375-17-4)
  • Key Features : Cyclohexenyl ring with isopropyl and methyl groups.
  • Applications : Used in fragrances for its neroli-like aroma .
(c) (E)-3-(4-(Benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one derivatives
  • Molecular Formula : Varies (e.g., AAP-1 to AAP-10)
  • Key Features : Thiazolidine and benzyloxy groups enhance antimicrobial activity.
  • Bioactivity : Exhibits in vitro antimicrobial properties against Gram-positive bacteria .

Comparative Data Table

Compound Name Molecular Formula Key Structural Features Bioactivity/Safety Applications
1-(6-Methylpyridin-3-YL)propan-1-one C₉H₁₁NO 6-methylpyridine, propanone Not reported Research intermediate
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one C₁₅H₁₃NO₂ Hydroxyphenyl, pyridin-4-yl Clastogenic at ≥245 μg/mL Flavoring agent (under review)
3-(1-Butyl-1H-indol-3-yl)-1-(p-tolyl)propan-1-one C₂₁H₂₁NO Indole, p-tolyl N/A GC/TOF-MS internal standard
Nerone C₁₃H₂₂O Cyclohexenyl, isopropyl Non-toxic (fragrance-grade) Perfumery
(E)-3-(4-(Benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one C₁₉H₂₀N₂O₂S Thiazolidine, benzyloxy Antimicrobial (Gram-positive) Pharmaceutical research

Key Findings

Hydroxyl groups on aromatic rings (e.g., No. 2158 ) may introduce genotoxic risks despite negative Ames test results.

Safety Considerations: this compound lacks direct toxicity data, but structurally related compounds (e.g., No. 2158) highlight the need for thorough genotoxicity profiling.

Application-Specific Design: Indole- and thiazolidine-containing propanones (e.g., ) are prioritized for antimicrobial and analytical applications, while cyclic ketones (e.g., Nerone ) are optimized for fragrance stability.

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